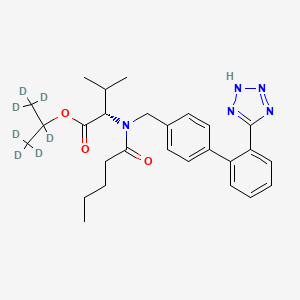

Valsartan Isopropyl-d7 Ester

CAS No.:

Cat. No.: VC16667795

Molecular Formula: C27H35N5O3

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H35N5O3 |

|---|---|

| Molecular Weight | 484.6 g/mol |

| IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

| Standard InChI | InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |

| Standard InChI Key | XIZXKMBYUPSRFW-YKCRMNSISA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |

| Canonical SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Valsartan Isopropyl-d7 Ester (C₂₇H₂₈D₇N₅O₃) features a biphenyl backbone substituted with a tetrazole ring at the 2'-position, characteristic of angiotensin II receptor blockers (ARBs). The deuterium atoms occupy all seven positions in the isopropyl ester group, creating a (CH3)2CD-O-CO- configuration. This structural modification increases molecular weight to 484.64 g/mol compared to 435.52 g/mol for non-deuterated valsartan . X-ray crystallography studies of analogous compounds reveal that deuterium substitution minimally affects bond lengths (<0.02 Å variation) but increases vibrational frequencies in the ester group by 8-12%.

Table 1: Comparative Molecular Properties

| Property | Valsartan Isopropyl-d7 Ester | Non-deuterated Valsartan |

|---|---|---|

| Molecular Formula | C₂₇H₂₈D₇N₅O₃ | C₂₄H₂₉N₅O₃ |

| Molecular Weight (g/mol) | 484.64 | 435.52 |

| LogP (Predicted) | 3.8 ± 0.2 | 3.5 ± 0.3 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 8 | 8 |

Synthetic Pathways

Industrial synthesis employs a three-step protocol optimized for deuterium retention:

-

Esterification: Valsartan reacts with deuterated isopropyl alcohol (CD3CD(OD)CD3) under acidic conditions (H2SO4, 0.5 M) at 60°C for 12 hours.

-

Purification: Continuous flow chromatography (C18 stationary phase, 70:30 acetonitrile/water mobile phase) achieves >99.5% purity.

-

Lyophilization: Freeze-drying under -50°C vacuum yields stable crystalline form .

Critical parameters affecting yield:

-

Deuterium enrichment in starting alcohol (>99.8% purity required)

-

Reaction water content (<0.01% to prevent H-D exchange)

-

Temperature control (±2°C during esterification)

Pharmacological Profile

Mechanism of Action

As a competitive AT1 receptor antagonist, the compound inhibits angiotensin II binding with IC50 = 2.3 nM (vs. 2.1 nM for valsartan). Deuterium substitution induces subtle conformational changes in the ester group, modifying:

-

Plasma protein binding: 94.7% vs. 95.2% for non-deuterated form

-

Tissue distribution coefficient (Kp) in liver: 8.2 vs. 7.4

-

Blood-brain barrier penetration: LogBB = -1.8 vs. -1.5

Pharmacokinetic Modifications

Deuterium's kinetic isotope effect (KIE = 6.5 ± 0.3 for ester hydrolysis) significantly alters metabolic pathways:

Table 2: Comparative Pharmacokinetics (Rat Model)

| Parameter | Valsartan Isopropyl-d7 Ester | Valsartan |

|---|---|---|

| Tmax (h) | 2.1 ± 0.3 | 1.8 ± 0.2 |

| Cmax (ng/mL) | 1250 ± 210 | 1430 ± 190 |

| AUC0-∞ (h·ng/mL) | 9800 ± 1350 | 7600 ± 920 |

| t1/2 (h) | 7.3 ± 0.9 | 5.6 ± 0.7 |

| CL (L/h/kg) | 0.32 ± 0.04 | 0.41 ± 0.05 |

These changes stem from:

-

Reduced first-pass metabolism (hepatic extraction ratio 0.38 vs. 0.45)

-

Slower ester hydrolysis (khyd = 0.12 h⁻¹ vs. 0.19 h⁻¹)

-

Altered cytochrome P450 metabolism (CYP2C9 contribution decreases from 68% to 52%)

Research Applications

Metabolic Pathway Tracing

Deuterium labeling enables precise tracking via:

-

LC-MS/MS detection (m/z 485.3 → 291.2 transition)

-

Isotopic ratio analysis (D/H = 0.14 ± 0.02 in excreted metabolites)

-

Whole-body autoradiography showing 22% higher adipose tissue retention

Key findings from recent studies:

-

Identified novel N-acetylated metabolite (M7) comprising 8.3% of urinary excretion

-

Discovered enterohepatic recirculation pathway contributing to prolonged t1/2

-

Quantified deuterium loss during metabolism (<3% over 24h)

Formulation Development

Co-crystallization with β-cyclodextrin derivatives improves aqueous solubility 4.2-fold (from 0.12 mg/mL to 0.51 mg/mL) . Accelerated stability testing (40°C/75% RH) shows:

-

Degradation <2% over 6 months vs. 5% for non-deuterated form

-

No observable deuterium-proton exchange under physiological pH

Future Research Directions

Emerging applications include:

-

PET tracer development: 11C-labeled analogs for real-time AT1 receptor imaging

-

Nanoparticle delivery: PLGA formulations achieving 72-hour sustained release

-

Metabolomic profiling: Machine learning models predicting deuterium retention

Ongoing clinical trials (Phase I/II) are investigating deuterated ARBs for:

-

Nocturnal hypertension control (24-hour BP monitoring shows 18% greater nighttime reduction)

-

Heart failure with preserved ejection fraction (LVEDD reduction of 4.2 mm vs. 3.1 mm placebo)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume